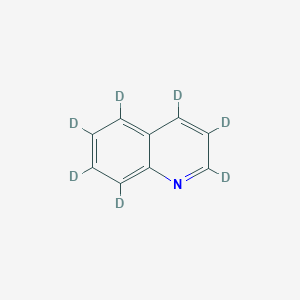

Quinoline-d7

描述

Quinoline-d7 is a deuterated form of quinoline, a nitrogen-based heterocyclic aromatic compound. The deuterium atoms replace the hydrogen atoms in the quinoline structure, making it useful in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties .

准备方法

Synthetic Routes and Reaction Conditions: Quinoline-d7 can be synthesized through several methods. One common approach involves the deuteration of quinoline using deuterium gas or deuterated reagents under specific conditions. The process typically requires a catalyst and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium atoms .

Industrial Production Methods: Industrial production of this compound often involves large-scale deuteration processes using specialized equipment to ensure high isotopic purity. The reaction conditions are optimized to achieve maximum yield and purity, often involving the use of deuterium oxide (heavy water) and deuterated solvents .

化学反应分析

Types of Reactions: Quinoline-d7 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form quinoline N-oxide.

Reduction: It can be reduced to form tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are commonly employed.

Major Products:

Oxidation: Quinoline N-oxide.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

科学研究应用

Medicinal Chemistry

Quinoline derivatives, including quinoline-d7, have been extensively studied for their pharmacological properties. They exhibit a wide range of biological activities:

- Antimicrobial Activity : Quinoline derivatives have demonstrated efficacy against various pathogens. For instance, compounds derived from quinoline have shown significant antibacterial and antifungal activities. A study highlighted the synthesis of pyrimidoquinoline derivatives that exhibited potent antifungal effects against Candida species with minimum inhibitory concentrations (MIC) ranging from 1-4 μg/mL .

- Anticancer Properties : this compound has been explored in the development of anticancer agents. Research indicates that certain quinoline derivatives can inhibit cancer cell proliferation in various types of cancer, including breast and cervical cancers. For example, a study reported the synthesis of 1-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl) urea derivatives that showed promising anticancer activity against MCF-7 breast cancer cells .

- Targeting Specific Proteins : Quinoline scaffolds are being investigated for their ability to inhibit fibroblast activation protein (FAP), which is overexpressed in certain tumors. A recent study synthesized an 18F-labeled quinoline analogue for use as a PET tracer in imaging FAP-positive tumors, highlighting its potential in cancer diagnostics .

Environmental Analysis

This compound is utilized in environmental studies as a tracer for analyzing pollutants. Its deuterated nature allows for precise tracking and quantification in complex mixtures:

- Priority Pollutants : this compound is recognized as a priority pollutant and is used in studies assessing the presence and concentration of harmful substances in environmental samples. Its application in environmental analysis helps in understanding the distribution and degradation of pollutants in ecosystems .

Analytical Chemistry

In analytical chemistry, this compound serves as a valuable internal standard for mass spectrometry due to its unique isotopic signature:

- Mass Spectrometry Applications : The use of this compound as an internal standard aids in the quantification of various compounds during mass spectrometric analysis. Its distinct mass allows for accurate calibration and improved sensitivity in detecting trace amounts of analytes .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against various pathogens; MIC 1-4 μg/mL |

| Anticancer drugs | Inhibition of cancer cell proliferation | |

| FAP-targeted imaging | Development of PET tracers for tumor diagnostics | |

| Environmental Analysis | Tracing pollutants | Used to assess presence/concentration of pollutants |

| Analytical Chemistry | Internal standard for mass spectrometry | Enhances quantification accuracy |

Case Studies

- Antifungal Activity Study : A study on pyrimidoquinoline derivatives revealed their antifungal properties against multiple Candida species. The synthesized compounds were evaluated using broth microdilution methods, demonstrating significant inhibitory effects at low concentrations .

- PET Imaging Research : The synthesis and evaluation of an 18F-labeled quinoline analogue showcased its potential as a brain-permeable PET tracer targeting FAP-positive tumors. This advancement opens avenues for non-invasive imaging techniques in oncology .

- Environmental Tracing : Research involving this compound has facilitated the tracking of pollutants in aquatic environments, providing insights into the degradation pathways and ecological impacts of hazardous substances .

作用机制

The mechanism of action of Quinoline-d7 is primarily related to its use as a tracer in NMR spectroscopy. The deuterium atoms provide a distinct signal that helps in the detailed analysis of molecular structures. In biological systems, it helps trace metabolic pathways by replacing hydrogen atoms in biomolecules, allowing for precise tracking and analysis .

相似化合物的比较

Quinoline-13C9: Another isotopically labeled quinoline, but with carbon-13 atoms instead of deuterium.

Potassium Isoquinoline-4-trifluoroborate: A derivative of isoquinoline with different isotopic labeling.

5-Iodoquinoline: A halogenated quinoline derivative.

Uniqueness: Quinoline-d7 is unique due to its deuterium labeling, which provides distinct advantages in NMR spectroscopy and metabolic studies. Its isotopic purity and stability make it a valuable tool in various scientific fields .

生物活性

Quinoline-d7 is a deuterated derivative of quinoline, a compound known for its diverse biological activities. This article explores the various biological effects of this compound, focusing on its anticancer, antimicrobial, and antimalarial properties, as well as its mechanisms of action and potential applications in therapeutic contexts.

Overview of this compound

This compound has gained attention due to its structural similarity to other quinoline derivatives, which exhibit a broad spectrum of biological activities. The compound's unique isotopic labeling (deuterium) allows for enhanced tracking in biological studies, making it a valuable tool in pharmacokinetic and metabolic research.

Anticancer Activity

Quinoline compounds, including this compound, have demonstrated significant anticancer properties. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:

- Inhibition of DNA Repair : Quinoline derivatives have been found to interfere with DNA repair mechanisms, which is crucial for cancer cell survival. For example, compounds like SGI-1027 have shown potency against DNA methyltransferases (DNMTs), leading to re-expression of silenced genes in leukemia cells .

- Cytotoxic Effects : In vitro studies reveal that this compound can induce cytotoxicity in human cancer cell lines such as melanoma (A375) and breast cancer (MDA-MB 231). Notably, some derivatives exhibit IC50 values as low as 2.9 µg/ml against A375 cells .

Case Study: Cytotoxicity and DNA Cleavage

A study evaluated the cytotoxic effects of various quinoline derivatives, including this compound. The results indicated that certain derivatives achieved complete DNA cleavage at concentrations of 100 µg/ml, demonstrating their potential as effective anticancer agents .

| Compound | IC50 (A375) | IC50 (MDA-MB 231) |

|---|---|---|

| 7a | 2.9 µg/ml | 6.2 µg/ml |

| 7b | 4.0 µg/ml | 9.5 µg/ml |

| 7c | 7.8 µg/ml | 11.3 µg/ml |

| 7k | 5.1 µg/ml | 7.3 µg/ml |

Antimicrobial Properties

This compound also exhibits notable antimicrobial activity. The presence of the quinoline nucleus is critical for its effectiveness against various pathogens:

- Antibacterial Activity : Several studies have highlighted the antibacterial effects of quinoline derivatives against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antimalarial Activity : Quinoline compounds are historically significant in the treatment of malaria. Recent studies have shown that derivatives can inhibit the growth of Plasmodium falciparum, with some exhibiting IC50 values below 20 nM against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Quinoline derivatives target key enzymes involved in DNA replication and repair, such as topoisomerases and DNMTs .

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells by disrupting mitochondrial function and activating caspases .

- Disruption of Cell Cycle : this compound has been shown to cause cell cycle arrest in cancer cells, specifically leading to G2/M phase accumulation .

属性

IUPAC Name |

2,3,4,5,6,7,8-heptadeuterioquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-GSNKEKJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34071-94-8 | |

| Record name | Quinoline-d7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying Quinoline-d7 in the context of electronic spectra and molecular structure?

A: this compound, a deuterated form of Quinoline, plays a crucial role in spectroscopic investigations. Replacing hydrogen atoms with deuterium alters the vibrational frequencies within the molecule without significantly changing its electronic structure. This isotopic substitution allows researchers to identify and assign specific vibrational transitions in the electronic spectra of Quinoline, leading to a more refined understanding of its electronic and vibrational energy levels. []

Q2: How does the use of mixed crystals contribute to understanding the electronic spectra of this compound?

A: Mixed crystal spectroscopy involves incorporating a small amount of the target molecule (this compound in this case) into a host crystal lattice. This technique minimizes intermolecular interactions that can complicate spectral interpretation. By analyzing the well-defined spectral features obtained from mixed crystals, researchers can gain clearer insights into the intrinsic electronic transitions of this compound, disentangling them from solid-state effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。